Product packaging for Chrysenamine(Cat. No.:CAS No. 30233-84-2)

Chrysenamine

Cat. No.: B13350716
CAS No.: 30233-84-2
M. Wt: 243.3 g/mol
InChI Key: OQENBJBTQPIZKA-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry

Polycyclic aromatic amines (PAAs) are organic compounds characterized by an amine group attached to a polycyclic aromatic hydrocarbon (PAH) structure, which consists of multiple fused aromatic rings. researchgate.netwikipedia.org These compounds are a significant subclass of aromatic amines and are distinguished by the presence of two or more fused rings. researchgate.netwikipedia.org PAAs are found in various environmental contexts, often resulting from the incomplete combustion of organic materials, and are used as intermediates in the manufacturing of products like plastics and dyes. researchgate.netwikipedia.org Their chemical properties, such as high melting and boiling points, low vapor pressure, and low water solubility, are dictated by their large, non-polar aromatic systems. healthandenvironment.org

Significance of Chrysenamine as a Polycyclic Aromatic Amine

This compound, also known as 6-aminochrysene, is a specific PAA derived from chrysene (B1668918). drugfuture.comnist.gov Its significance in research stems from its biological activities and its use as a chemical intermediate. Historically, it has been investigated for its potential applications in biochemical research. drugfuture.commedchemexpress.com The compound is noted for its ability to inhibit the growth of certain experimental tumors. caymanchem.com This has led to its use in cancer research, particularly in studies involving murine mammary carcinoma models. caymanchem.com Furthermore, this compound serves as a valuable tool in toxicological studies to understand the metabolic activation and biological effects of PAAs. medchemexpress.com

Below is a table summarizing some of the key chemical properties of 6-Chrysenamine:

PropertyValue
CAS Registry Number 2642-98-0
Molecular Formula C18H13N
Molecular Weight 243.30 g/mol
Melting Point 210-211 °C
Appearance Leaflets
Solubility Slightly soluble in alcohol, benzene, ethyl acetate
Ionization Energy 7.0 ± 0.1 eV

Sources: drugfuture.comnist.govchemeo.com

Fundamental Research Questions Pertaining to this compound Architectures

Ongoing research into this compound and its derivatives is driven by several fundamental questions. A primary area of investigation is the synthesis of this compound and its analogues. The classical preparation involves the reduction of 6-nitrochrysene (B1204248). drugfuture.com However, developing more efficient and novel synthetic routes remains an active area of chemical research, mirroring the broader challenges in the synthesis of complex amines. researchgate.net

Another key research question revolves around understanding the structure-activity relationship of this compound derivatives. mdpi.com Researchers are exploring how modifications to the chrysene backbone or the amine functional group can alter the compound's biological and chemical properties. This includes the synthesis of ether, amide, and ester derivatives to investigate their potential as anticancer agents. mdpi.com

Furthermore, the metabolism of this compound is a subject of intense study. Research has shown that it can be metabolized by enzymes such as aryl hydrocarbon hydroxylases and glucuronosyltransferase. nih.gov A deeper understanding of these metabolic pathways is crucial for elucidating its mechanism of action and its toxicological profile. Competition experiments with compounds like benzo(a)pyrene are used to probe the specific enzymatic interactions of this compound. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H13N B13350716 Chrysenamine CAS No. 30233-84-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30233-84-2

Molecular Formula

C18H13N

Molecular Weight

243.3 g/mol

IUPAC Name

chrysen-1-amine

InChI

InChI=1S/C18H13N/c19-18-7-3-6-14-16-9-8-12-4-1-2-5-13(12)15(16)10-11-17(14)18/h1-11H,19H2

InChI Key

OQENBJBTQPIZKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC=C4N

Origin of Product

United States

Advanced Synthetic Methodologies for Chrysenamine and Its Analogues

Strategic Approaches to Chrysenamine Core Synthesis

The construction of the this compound core can be approached in two primary ways: building the functionalized chrysene (B1668918) skeleton from smaller precursors or by direct functionalization of a pre-formed chrysene ring. Classical methods often involve multi-step sequences, such as the expansion of a steroid D-ring to create the chrysene system, which can provide access to specific stereoisomers. rsc.orgnih.gov More contemporary strategies focus on catalytic and direct functionalization methods to improve efficiency and regioselectivity.

Modern Catalytic Transformations in this compound Construction

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-nitrogen bonds. For the synthesis of this compound analogues, the Buchwald-Hartwig and Ullmann-type amination reactions are particularly powerful. nih.govwikipedia.org These methods typically involve the coupling of a halogenated chrysene derivative with an amine source in the presence of a palladium or copper catalyst.

The Buchwald-Hartwig amination has been successfully employed to synthesize various amino-substituted chrysenes. For instance, 3,6,9,12-tetrabromochrysene can be converted into the corresponding tetra-amino-substituted derivatives using this palladium-catalyzed reaction. nih.govexlibrisgroup.com Similarly, diphenylamino dibenzo[g,p]chrysene (B91316) derivatives have been synthesized via Buchwald-Hartwig amination for use in organic light-emitting diodes (OLEDs). bwise.krresearchgate.net The Ullmann condensation, a copper-catalyzed alternative, is also a viable method for creating aryl amine bonds, though it often requires harsher reaction conditions than its palladium-catalyzed counterpart. wikipedia.orgbyjus.com

Reaction TypeCatalyst/LigandAmine SourceSubstrate ExampleKey Features
Buchwald-Hartwig Amination Pd(OAc)₂ / LigandDiphenylamine, PyrrolidineBromo-dibenzo[g,p]chryseneHigh efficiency, mild conditions, broad substrate scope. bwise.krresearchmap.jp
Ullmann Condensation CuI / Ligand (e.g., phenanthroline)Aniline, Various aminesAryl Halide (e.g., 2-chlorobenzoic acid)Copper-catalyzed, often requires high temperatures, suitable for specific substrates. wikipedia.org

Regioselective Functionalization Techniques in this compound Frameworks

Achieving regioselectivity—the ability to functionalize a specific position on the chrysene ring—is a significant challenge due to the multiple non-equivalent C-H bonds. unit.no One effective strategy is directed ortho metalation (DoM), where a directing metalation group (DMG) on the chrysene core guides a metalating agent (like an organolithium reagent) to an adjacent position, which can then be functionalized. unit.no

Another powerful technique involves the regiocontrolled synthesis of a functionalized chrysene, such as 4,10-dichlorochrysene, which can then undergo selective displacement reactions. nih.govresearchgate.net This allows for the precise installation of substituents at specific locations. For instance, palladium-catalyzed cross-coupling reactions on 4,10-dichlorochrysene enable the synthesis of a variety of 4,10-disubstituted chrysenes with high precision. nih.gov Furthermore, strategies like sulfoniumization have emerged for the one-step, regioselective C–H functionalization of large PAHs, including perylene, which could be applicable to the chrysene system. nih.gov This method not only introduces a functional handle but also enhances the solubility of the often-insoluble PAH core. nih.gov

TechniqueReagents/CatalystTarget PositionsOutcome
Directed ortho Metalation (DoM) Directing Group (e.g., carboxamide), Organolithium reagentortho to directing groupSite-specific functionalization. unit.no
Functionalization of Pre-functionalized Core 4,10-dichlorochrysene, Pd catalyst, Nucleophiles4, 10 positionsRegiospecific synthesis of disubstituted chrysenes. nih.govresearchgate.net
Sulfoniumization Diaryl sulfoxide, AcidK-region of PAHsRegioselective introduction of a sulfonium (B1226848) group for further conversion. nih.gov

Emerging Methodologies in this compound Synthesis

Recent advances are pushing the boundaries of synthetic chemistry, offering more direct and sustainable routes to complex molecules like this compound.

Electrosynthesis is gaining traction as a green and efficient alternative to traditional chemical methods. condias.de It offers a sustainable approach by using electricity to drive redox processes, often at room temperature and without the need for metal catalysts. nih.gov A plausible electrochemical route to this compound involves the reduction of a nitrochrysene precursor. The electrochemical reduction of nitroarenes to arylamines is a well-established process. This method avoids harsh chemical reducing agents and can be highly selective. For instance, the industrial synthesis of p-aminophenol from nitrobenzene (B124822) highlights the commercial viability of electrochemical reduction. scielo.br The electrosynthesis of hydroxylamine (B1172632) from nitrogen oxides also demonstrates the precise control over reduction potentials achievable with electrochemical methods, which is crucial for selectively forming the amine without over-reduction. nih.gov

Direct C-H bond activation is a revolutionary strategy that allows for the conversion of a C-H bond directly into a C-N bond, bypassing the need for pre-functionalized substrates like haloarenes. kaist.ac.kr This approach significantly improves atom economy and shortens synthetic sequences. For polycyclic aromatic hydrocarbons like chrysene, transition-metal catalysts are used to selectively cleave a C-H bond and facilitate the coupling with an amine source. unit.nomdpi.com

Recent research has shown that azidium ions can achieve C-H amination of unactivated arenes, including chrysene, through a dearomative (3+2) cycloaddition followed by a rearrangement sequence, providing a metal-free alternative. chemrxiv.orgchemrxiv.org This method has been applied to various PAHs, showing a preference for the electron-rich k-regions of molecules like pyrene (B120774) and chrysene. chemrxiv.org Nickel-dipyrrin complexes have also been developed as efficient catalysts for the intramolecular amination of unactivated C-H bonds under mild, room-temperature conditions. nih.gov

MethodCatalyst/ReagentKey FeatureSubstrate Scope
Azidium-mediated Amination Azidium IonsMetal-free, telescoped reactionUnactivated arenes, including chrysene and pyrene. chemrxiv.orgchemrxiv.org
Iridium-catalyzed Amination Iridium complexesMild conditions, high selectivityHydrocarbons, including complex molecules with multiple C-H bonds. kaist.ac.kr
Nickel-catalyzed Amination Nickel-dipyrrin complexesMild conditions (room temp), low catalyst loadingAliphatic C-H bonds, tolerates various functional groups. nih.gov

Photochemical methods utilize light to generate highly reactive intermediates that can engage in unique transformations. rsc.org While specific photochemical syntheses of this compound are not widely reported, the principles are well-established. Photolysis of organometallic precursors, such as zirconocene (B1252598) derivatives, in the presence of other reactants can lead to novel coupling reactions. rsc.org A notable example is the photochemical in-situ production of titanium-based nanoparticles from bis(cyclopentadienyl)titanium dichloride, which proceeds via a bimolecular homolytic substitution (SH2) process. googleapis.com

Organometallic chemistry offers diverse strategies for synthesis. solubilityofthings.comacademie-sciences.fr This can involve using an organometallic reagent to build the chrysene skeleton or employing an organometallic complex to activate the PAH ring. For example, the decomposition of an organometallic precursor under a dihydrogen atmosphere is a method to produce metal nanoparticles with controlled size and unoxidized surfaces, which can then act as catalysts. academie-sciences.fr These approaches open up new avenues for constructing and functionalizing the this compound core under mild conditions. rsc.org

Sustainable and Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is crucial for minimizing environmental impact and enhancing safety. royalsocietypublishing.orgresearchgate.netrasayanjournal.co.in These principles advocate for the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes. researchgate.net

A notable example of a more sustainable approach to 6-aminochrysene synthesis is the reduction of 6-nitrochrysene (B1204248) using an indium/ammonium (B1175870) chloride system in aqueous ethanol (B145695). tandfonline.com This method presents a practical alternative to traditional techniques that often rely on hazardous reagents. For instance, catalytic hydrogenation with palladium on carbon or Raney nickel requires careful handling due to the flammable nature of the catalysts in air and the use of compressed hydrogen gas. tandfonline.com The indium-mediated method circumvents these issues, offering a safer reaction profile. tandfonline.com

The principles of green chemistry also emphasize maximizing atom economy, which involves designing synthetic methods to incorporate the maximum amount of all materials used in the process into the final product. royalsocietypublishing.org Furthermore, the use of water as a solvent, as seen in the aqueous ethanol mixture of the indium-mediated synthesis, is a key aspect of green chemistry, reducing the reliance on volatile and often toxic organic solvents. royalsocietypublishing.orgtandfonline.com The development of such processes aligns with the broader goal of creating chemical syntheses that are not only efficient but also environmentally benign. researchgate.net

Optimization of Reaction Efficiency and Yield in this compound Preparations

Optimizing reaction conditions is a critical aspect of synthetic chemistry, aiming to achieve the highest possible output of the desired product. researchgate.netjopcr.com This involves the systematic variation of parameters such as temperature, reaction time, solvent, and catalyst loading. researchgate.net

In the synthesis of 6-aminochrysene, a significant optimization has been demonstrated with the indium/ammonium chloride mediated reduction of 6-nitrochrysene. This method has been successfully scaled up to produce the target compound in large quantities with a high yield. tandfonline.com Specifically, a 5-gram scale reaction of 6-nitrochrysene with indium and ammonium chloride in refluxing aqueous ethanol for 16 hours resulted in an 85% yield of pure 6-aminochrysene after crystallization. tandfonline.com This demonstrates a practical and efficient protocol for the large-scale preparation of this important compound. tandfonline.com

For the synthesis of this compound derivatives, advanced methodologies like the Buchwald-Hartwig amination are employed. nih.govwikipedia.org This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org In one reported synthesis, a derivative of 6-aminochrysene, N-(dG-8-yl)-6-AC, was prepared via a Pd-catalyzed Buchwald-Hartwig cross-coupling of 6-aminochrysene with a protected C8-bromo-dG derivative, achieving a 56% yield. nih.gov This highlights the utility of modern catalytic systems in constructing complex this compound analogues. nih.gov

Below are tables detailing the reaction conditions for the synthesis of 6-aminochrysene and one of its derivatives.

Table 1: Synthesis of 6-Aminochrysene via Indium-Mediated Reduction

ParameterCondition
Starting Material 6-Nitrochrysene
Reagents Indium, Ammonium Chloride
Solvent Aqueous Ethanol
Temperature Reflux
Reaction Time 16 hours
Yield 85%
Reference tandfonline.com

Table 2: Synthesis of a 6-Aminochrysene Derivative via Buchwald-Hartwig Coupling

ParameterCondition
Starting Materials 6-Aminochrysene, Protected C8-bromo-dG derivative
Catalyst Palladium (Pd) catalyst
Reaction Type Buchwald-Hartwig Cross-Coupling
Yield 56%
Reference nih.gov

Sophisticated Derivatization Strategies of Chrysenamine

Functional Group Interconversion and Modification of Chrysenamine Derivatives

Functional group interconversion (FGI) is a cornerstone of synthetic organic chemistry, allowing for the transformation of one functional group into another. news-medical.net In the context of this compound, FGI is instrumental in creating a diverse library of derivatives with tailored properties.

The introduction of aromatic and heteroaromatic moieties to the this compound core can significantly influence its electronic properties and intermolecular interactions. A primary method for achieving this is through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. mit.edumit.edursc.org This reaction allows for the formation of a carbon-nitrogen bond between the amino group of this compound and an aryl or heteroaryl halide.

For instance, the coupling of a halo-chrysene with an amine can be employed to generate this compound derivatives. Conversely, this compound itself can be reacted with various aryl halides to produce N-aryl this compound derivatives. nih.govwjpmr.com The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity, especially when dealing with the potentially less reactive amino group of this compound or the presence of multiple reactive sites on the chrysene (B1668918) ring.

The synthesis of N-arylimidazole derivatives from imidazole (B134444) and aryl halides using a recoverable palladium catalyst highlights a relevant strategy that could be adapted for this compound. biomedres.us Such derivatization can introduce functionalities that enhance solubility, modulate electronic properties, or provide specific binding interactions. The incorporation of polycyclic aromatic hydrocarbons or heterocyclic rings can further extend the π-conjugated system, impacting the photophysical properties of the resulting molecule. beilstein-journals.org

Table 1: Examples of Palladium-Catalyzed N-Arylation Reactions on Amines

Amine SubstrateAryl HalideCatalyst SystemProductReference
Primary/Secondary AmineHalo-7-azaindolePalladium precatalystN-Aryl-7-azaindole mit.edumit.edu
ImidazoleAryl HalidePd/AlO(OH) NPsN-Arylimidazole biomedres.us
AnilineAryl HalideCuO NanoparticlesDiphenylamine wjpmr.com

This table presents examples of N-arylation on various amine-containing compounds, illustrating the versatility of palladium-catalyzed cross-coupling reactions that are applicable to this compound derivatization.

The primary amino group of this compound is a key site for derivatization, allowing for the introduction of a wide range of functional groups that can alter its properties. Common modifications include the formation of amides and sulfonamides. brieflands.comfigshare.comnih.govmdpi.com

Amide Synthesis: this compound can be readily converted to its corresponding amide derivatives by reaction with acyl chlorides or carboxylic acids using standard coupling reagents. This transformation is valuable for several reasons: it can enhance stability, modulate biological activity, and alter solubility. The electronic nature of the substituent on the acyl group can be systematically varied to fine-tune the properties of the final compound.

Sulfonamide Synthesis: Similarly, reaction with sulfonyl chlorides affords this compound-based sulfonamides. rsc.org Sulfonamides are well-known pharmacophores and can impart significant changes in the biological activity and physicochemical properties of the parent molecule. One-pot syntheses of sulfonamides from unactivated acids and amines have been developed, offering an efficient route to these derivatives. nih.gov

These modifications of the amino group can also serve as a handle for further functionalization, expanding the accessible chemical space of this compound derivatives. ditki.comthermofisher.com

Table 2: Common Reagents for Amino Group Derivatization

Reagent ClassExample ReagentResulting Functional GroupReference
Acylating AgentsAcyl Chloride, Carboxylic AnhydrideAmide brieflands.com
Sulfonylating AgentsSulfonyl ChlorideSulfonamide mdpi.com
Alkylating AgentsAlkyl HalideSecondary/Tertiary Amine nih.gov

This table summarizes common classes of reagents used for the derivatization of primary amines, which are applicable to modifying the amino functionality of this compound.

Derivatization is a powerful tool to enhance the spectroscopic properties of molecules, particularly their fluorescence. nih.govrsc.orgfrontiersin.orgmdpi.com For this compound, which possesses a polycyclic aromatic core, modifications can be designed to create fluorescent probes with high sensitivity and selectivity for specific analytes or environments.

The introduction of fluorophores or the modification of the existing chrysene system to favor radiative decay pathways can significantly increase fluorescence quantum yield. researchgate.net This can be achieved by attaching groups that extend the π-conjugation or by introducing functionalities that undergo specific reactions leading to a change in fluorescence (a "turn-on" or "turn-off" response).

For instance, derivatization with reagents like naphthalene-2,3-dicarboxaldehyde (NDA) in the presence of cyanide can form highly fluorescent cyanobenz[f]isoindole (CBI) derivatives from primary amines. nih.gov While this specific reagent is used for analytical purposes, the principle of attaching a fluorogenic tag is broadly applicable. Other strategies include the incorporation of the this compound moiety into a larger system designed for photoinduced electron transfer (PET) quenching, where binding to a target analyte disrupts the PET process and restores fluorescence. researchgate.net

The choice of derivatizing agent can also be used to tune the absorption and emission wavelengths, allowing for the development of probes for various applications, including live-cell imaging. frontiersin.orgmdpi.com

Table 3: Strategies for Enhancing Spectroscopic Response

Derivatization StrategyExampleEffect on SpectroscopyReference
Fluorogenic LabelingNaphthalene-2,3-dicarboxaldehyde (NDA)Formation of highly fluorescent derivative nih.gov
Attachment of FluorophoreBODIPY, RhodamineIntroduction of a fluorescent moiety frontiersin.org
Modulation of PETo-Phenylenediamine derivativesQuenching of fluorescence, restored upon reaction researchgate.net
Extension of π-ConjugationAryl or heteroaryl groupsShift in absorption/emission wavelengths beilstein-journals.org

This table outlines various strategies that can be employed to enhance the spectroscopic properties of this compound through derivatization.

Stereochemical Control in this compound Derivatization

When derivatization introduces one or more new chiral centers into the this compound molecule, controlling the stereochemical outcome is paramount, especially for applications in medicinal chemistry where enantiomers can have vastly different biological activities. Diastereoselective synthesis aims to preferentially form one diastereomer over others. scielo.bruva.es

While specific examples of stereoselective derivatization of this compound are not abundant in the literature, principles from related fields can be applied. For instance, if a substituent is introduced that contains a chiral center, a chiral auxiliary on the this compound core or a chiral catalyst can be used to direct the stereochemical course of the reaction. rsc.org

One approach involves the use of enantiomerically pure starting materials derived from the chiral pool, such as amino acids, to introduce stereocenters in a controlled manner. scielo.br For example, a chiral side chain could be attached to the amino group of this compound, and subsequent reactions could be influenced by the stereochemistry of this side chain.

Another strategy is the use of organocatalysis or transition-metal catalysis with chiral ligands to achieve enantioselective or diastereoselective transformations. rsc.orgrsc.org For example, a diastereoselective synthesis of cis-2,6-disubstituted dihydropyrane derivatives was achieved through a silyl-Prins cyclization, showcasing how reaction conditions and substrate structure can control stereoselectivity. uva.es Similar principles could be applied to reactions involving this compound derivatives.

Chemo- and Regioselective Derivatization Protocols

The chrysene backbone possesses multiple positions where functionalization can occur. Therefore, achieving chemo- and regioselectivity in derivatization reactions is a significant challenge and a critical goal. mdpi.comnih.govbeilstein-journals.org

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For this compound, this is particularly relevant when performing reactions on the chrysene ring without affecting the amino group, or vice versa. Protecting group strategies can be employed, but developing inherently chemoselective reactions is more efficient. For example, palladium-catalyzed amination can often be performed chemoselectively on a halo-chrysene in the presence of other functional groups. mit.edumit.edu

Regioselectivity is the control of the position of functionalization on the aromatic core. The inherent electronic properties of the chrysene ring system will direct incoming electrophiles or nucleophiles to specific positions. However, this inherent reactivity can be overridden or enhanced through the use of directing groups. A directing group can coordinate to a catalyst and deliver it to a specific C-H bond, enabling functionalization at a position that would otherwise be unreactive. beilstein-journals.org

Recent advances in C-H functionalization reactions offer powerful tools for the regioselective derivatization of polycyclic aromatic hydrocarbons. mdpi.comnih.gov For example, a benzannulation reaction has been used for the regiocontrolled synthesis of functionalized chrysenes. nih.gov These methods can be adapted to introduce a variety of substituents at specific positions on the this compound skeleton, providing access to a wide range of novel derivatives.

Impact of Derivatization on Electronic Structure and Molecular Conformation

The introduction of substituents onto the this compound framework has a profound impact on its electronic structure and molecular conformation. These changes, in turn, dictate the molecule's photophysical properties, reactivity, and biological activity.

Electronic Structure: The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key determinants of a molecule's electronic behavior. The introduction of electron-donating groups (EDGs) on the chrysene ring or the amino group will generally raise the energy of the HOMO, while electron-withdrawing groups (EWGs) will lower it. missouristate.edunih.govrsc.org Conversely, EWGs tend to lower the LUMO energy, while EDGs have a smaller effect on the LUMO. stackexchange.com

The net effect is that both EDGs and EWGs can lead to a narrowing of the HOMO-LUMO gap, which corresponds to a red-shift in the absorption and emission spectra. missouristate.eduresearchgate.net Computational studies, such as those using Density Functional Theory (DFT), are invaluable for predicting these effects and guiding the rational design of this compound derivatives with desired electronic properties. rsc.org

Molecular Conformation: The size and nature of the substituents can also induce changes in the molecular conformation. For large polycyclic aromatic systems like chrysene, significant steric interactions between substituents can lead to a twisting of the aromatic plane. nih.gov This loss of planarity can disrupt π-conjugation, leading to a blue-shift in the absorption spectrum and affecting intermolecular packing in the solid state.

Table 4: Predicted Effects of Substituents on this compound Properties

Substituent Type on Aromatic RingEffect on HOMO EnergyEffect on LUMO EnergyEffect on HOMO-LUMO Gap
Electron-Donating Group (e.g., -OCH3, -N(CH3)2)IncreaseSlight Increase/DecreaseDecrease
Electron-Withdrawing Group (e.g., -NO2, -CN)DecreaseDecreaseDecrease

This table provides a generalized prediction of the impact of electron-donating and electron-withdrawing groups on the frontier molecular orbital energies and the HOMO-LUMO gap of a conjugated system like this compound, based on established principles. missouristate.edursc.orgstackexchange.com

Advanced Spectroscopic Characterization of Chrysenamine Systems

Electronic Absorption and Emission Spectroscopy of Chrysenamine

The electronic transitions of this compound are highly sensitive to its molecular environment, making absorption and fluorescence spectroscopy powerful tools for its characterization. These techniques probe the energy differences between the ground and excited electronic states.

The UV-Visible absorption spectrum of this compound is characterized by multiple bands, which arise from π-π* electronic transitions within the aromatic chrysene (B1668918) core. The presence of the amino group (-NH₂) acts as an auxochrome, causing a bathochromic (red) shift in the absorption bands compared to the parent chrysene molecule. This shift is due to the extension of the conjugated system through the delocalization of the nitrogen lone-pair electrons into the aromatic rings.

The spectrum typically displays complex, structured bands characteristic of large PAHs. These bands, often labeled in order of decreasing transition energy, correspond to different excited singlet states (S₀ → Sₙ). The lower energy bands in the near-UV and visible regions are of particular interest as they are more sensitive to substituent and solvent effects. While specific experimental maxima for 6-aminothis compound are not extensively documented in readily available literature, the absorption profiles of similar aromatic amines suggest that the primary absorption bands would lie in the 250-400 nm range.

Table 1: Representative UV-Visible Absorption Bands for Aromatic Amines This table provides illustrative data based on typical values for polycyclic aromatic amines, as specific experimental data for 6-aminothis compound is not widely published.

Transition Approximate Wavelength Range (nm) Characteristics
S₀ → S₃ 250 - 280 High-energy transition, strong intensity
S₀ → S₂ 280 - 350 Moderately intense, structured bands

Upon excitation with UV radiation, this compound exhibits fluorescence, a radiative decay process from the first excited singlet state (S₁) to the ground state (S₀). The emission spectrum is typically a mirror image of the lowest-energy absorption band and is red-shifted relative to it. The amino group generally enhances the fluorescence quantum yield in non-polar solvents compared to the parent hydrocarbon.

The fluorescence of this compound can be influenced by factors such as solvent polarity, pH, and the presence of quenching agents. In many amino-substituted aromatic compounds, the nature of the S₁ state can have significant intramolecular charge transfer (ICT) character, where electron density shifts from the amino group to the aromatic system upon excitation. This ICT character is a key determinant of its fluorescence properties.

Time-resolved fluorescence techniques, such as Time-Correlated Single Photon Counting (TCSPC), are employed to measure the fluorescence lifetime (τ) of this compound—the average time it spends in the excited state before returning to the ground state. This measurement provides deep insights into the dynamics of the excited state and the various radiative and non-radiative decay pathways available to the molecule.

The photophysical properties of this compound are highly dependent on the surrounding solvent environment, a phenomenon known as solvatochromism. As solvent polarity increases, the absorption and emission spectra of this compound are expected to shift. The magnitude and direction of these shifts provide information about the change in the molecule's dipole moment upon electronic transition.

For molecules with significant ICT character, the excited state is more polar than the ground state. In such cases, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a pronounced red shift in the fluorescence emission spectrum. The absorption spectrum is often less affected, resulting in an increase in the Stokes shift with increasing solvent polarity. The Stokes shift is the energy difference (typically expressed in wavenumbers, cm⁻¹) between the absorption maximum (ν̃abs) and the emission maximum (ν̃em).

The relationship between the Stokes shift and solvent polarity can be analyzed using models like the Lippert-Mataga plot, which correlates the Stokes shift with the solvent orientation polarizability. A linear Lippert-Mataga plot is indicative of a general solvent relaxation effect on a molecule with an increased dipole moment in the excited state.

Table 2: Expected Solvent Effects on this compound Photophysics This table illustrates the general trends expected for aromatic amines with ICT character. Specific data for 6-aminothis compound is required for a quantitative analysis.

Solvent Polarity (Dielectric Constant) Expected Emission Max (λem) Expected Stokes Shift (Δν̃)
Hexane Low (~1.9) Shorter Wavelength Small
Dichloromethane Medium (~9.1) Intermediate Wavelength Medium

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. It is an essential tool for identifying functional groups and elucidating molecular structure.

Fourier Transform Infrared (FTIR) spectroscopy of this compound provides a characteristic fingerprint based on its molecular vibrations. The spectrum can be divided into several regions corresponding to specific functional groups and bond types.

Key vibrational modes for 6-aminothis compound include:

N-H Stretching: Primary aromatic amines typically show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds in the -NH₂ group. The position of these bands can be influenced by hydrogen bonding.

C-H Stretching (Aromatic): Sharp absorption bands are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), which are characteristic of C-H stretching vibrations on the aromatic chrysene rings.

C=C Stretching (Aromatic): A series of medium to strong bands in the 1450-1650 cm⁻¹ region arise from the C=C stretching vibrations within the aromatic framework.

N-H Bending (Scissoring): A characteristic band for the -NH₂ scissoring vibration is typically observed in the 1580-1650 cm⁻¹ region, sometimes overlapping with the aromatic C=C stretching bands.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond usually appears in the 1250-1360 cm⁻¹ region.

C-H Out-of-Plane Bending: Strong bands in the 675-900 cm⁻¹ region are due to the out-of-plane bending of aromatic C-H bonds. The specific pattern of these bands can provide information about the substitution pattern on the aromatic rings.

Table 3: Predicted Characteristic FTIR Frequencies for 6-Aminochrysene

Vibrational Mode Approximate Frequency (cm⁻¹) Expected Intensity
Asymmetric N-H Stretch ~3450 Medium
Symmetric N-H Stretch ~3350 Medium
Aromatic C-H Stretch 3000 - 3100 Medium-Sharp
N-H Bending (Scissoring) 1580 - 1650 Medium-Strong
Aromatic C=C Stretch 1450 - 1650 Medium-Strong
Aromatic C-N Stretch 1250 - 1360 Medium-Strong

Raman Spectroscopy for Molecular Fingerprinting

For a compound like this compound, a Raman spectrum would be expected to show characteristic peaks corresponding to:

Aromatic C-H stretching: Typically found in the 3000-3100 cm⁻¹ region.

N-H stretching of the amine group: Usually appearing as one or two bands in the 3300-3500 cm⁻¹ region.

Aromatic C=C ring stretching: Strong bands in the 1400-1650 cm⁻¹ region, characteristic of the polycyclic chrysene backbone.

C-N stretching: Vibrations in the 1250-1350 cm⁻¹ range.

Ring breathing modes: Lower frequency vibrations that are characteristic of the entire ring system.

These peaks allow for the unambiguous identification of the molecule. researchgate.net However, a specific, published Raman spectrum with detailed peak assignments for this compound is not available in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the precise structure of a molecule. It relies on the magnetic properties of atomic nuclei, most commonly hydrogen (¹H NMR) and carbon-13 (¹³C NMR). In an NMR experiment, a sample is placed in a strong magnetic field and irradiated with radio waves, causing specific nuclei to resonate. The resonance frequency, reported as a chemical shift (δ), is highly sensitive to the local electronic environment of each nucleus.

¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling.

¹³C NMR: Provides information on the carbon skeleton of the molecule.

For this compound, ¹H and ¹³C NMR spectra would elucidate the complete atomic connectivity, confirming the position of the amine group on the chrysene framework and the arrangement of all hydrogen and carbon atoms. While NMR has been used to identify this compound when it is bound to DNA as a adduct, the specific chemical shifts and coupling constants for the isolated this compound molecule are not detailed in the available scientific literature. oup.comacs.orgresearchgate.net

Table 1: Expected Regions for NMR Chemical Shifts in this compound

Nucleus Type of Atom Expected Chemical Shift (δ) Range (ppm)
¹H Aromatic Protons (Ar-H) ~7.0 - 9.0
¹H Amine Protons (-NH₂) ~3.0 - 5.0 (broad, variable)

This table is illustrative and based on general principles for aromatic amines; specific experimental data for this compound is not available.

Advanced X-ray Spectroscopic Characterization (e.g., NEXAFS, EELS)

Advanced X-ray spectroscopy techniques probe the electronic structure of materials by exciting core-level electrons.

Near-Edge X-ray Absorption Fine Structure (NEXAFS): Also known as X-ray Absorption Near-Edge Structure (XANES), this technique involves tuning X-ray energy across an element's absorption edge (e.g., Carbon, Nitrogen K-edges). The resulting spectrum reveals detailed information about the unoccupied electronic states (e.g., π* and σ* orbitals) and can be used to determine chemical bonding, oxidation states, and, in studies on surfaces, the orientation of molecules. nih.govnih.gov For an aromatic amine like this compound, NEXAFS could be used to study the orientation of the π-system on a substrate. researchgate.net

Electron Energy Loss Spectroscopy (EELS): In EELS, a beam of electrons with a known energy is passed through a sample. The energy lost by the electrons as they interact with the sample provides information similar to that obtained from X-ray absorption techniques, detailing the local electronic structure and elemental composition.

Despite the power of these techniques for electronic characterization, no specific NEXAFS or EELS studies focused on this compound were found in the surveyed scientific literature.

Spectroscopic Probes of Intermolecular Interactions and Aggregation Behavior

The tendency of molecules like this compound to self-associate into aggregates is driven by non-covalent intermolecular interactions, such as π-π stacking of the aromatic rings and potential hydrogen bonding involving the amine group. These aggregation phenomena can be readily studied using various spectroscopic methods. nih.gov Techniques like UV-Visible absorption and fluorescence spectroscopy are particularly sensitive to these interactions. nih.gov

When molecules aggregate, their electronic environment changes, which often leads to shifts in their absorption and emission spectra. For instance, π-π stacking can cause a broadening of absorption bands and a shift to either shorter (H-aggregates) or longer (J-aggregates) wavelengths. However, specific studies detailing the aggregation behavior and intermolecular interactions of this compound using these spectroscopic probes are not present in the available literature.

Fluorescence quenching is the process by which the fluorescence intensity of a molecule (a fluorophore) is decreased by the presence of another substance (a quencher). This phenomenon is a powerful tool for studying intermolecular interactions. The quenching process can be described by the Stern-Volmer equation:

I₀ / I = 1 + Ksv[Q]

where I₀ is the fluorescence intensity in the absence of the quencher, I is the intensity in the presence of the quencher at concentration [Q], and Ksv is the Stern-Volmer quenching constant. The magnitude of Ksv provides insight into the efficiency of the quenching process.

By analyzing the linearity and temperature dependence of a Stern-Volmer plot (I₀/I vs. [Q]), the mechanism of quenching—either dynamic (collisional) or static (formation of a non-fluorescent complex)—can be determined. This analysis provides quantitative data on the accessibility of the fluorophore to the quencher and the kinetics of their interaction. While this is a common method for studying interactions involving fluorescent molecules, no published fluorescence quenching or Stern-Volmer analysis specifically investigating this compound could be located.

Theoretical and Computational Investigations of Chrysenamine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of chrysenamine. These methods solve approximations of the Schrödinger equation to determine molecular properties, offering a window into the molecule's stability, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. aimspress.com It is particularly effective for determining the ground-state properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31+G(d,p), are employed to find the optimized molecular geometry. nih.gov This process identifies the lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles that characterize its stable three-dimensional structure. materialsciencejournal.orgnih.gov The accuracy of these predictions is critical, as the geometric structure fundamentally influences the molecule's electronic properties and chemical reactivity. nih.gov

Table 1: Representative Geometric Parameters for Amino-Aromatic Systems

The following table contains generalized data for aromatic amine systems calculated by DFT methods to illustrate typical outputs. Specific experimental or calculated values for this compound were not available in the provided search results.

ParameterTypical Calculated ValueMethod/Basis Set
C-C (aromatic) Bond Length1.35 - 1.54 ÅB3LYP/6-311G(d,p)
C-N (amino group) Bond Length~1.36 ÅB3LYP/6-311G(d,p)
C-H Bond Length1.08 - 1.09 ÅB3LYP/6-311G(d,p)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). materialsciencejournal.org The difference between these energy levels, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. materialsciencejournal.orgjmaterenvironsci.com A smaller gap suggests that the molecule can be more easily excited, implying higher reactivity. materialsciencejournal.orgyoutube.com For aromatic systems like this compound, DFT calculations are a standard method for determining these orbital energies. nih.gov Global quantum chemical identifiers, including electronegativity, chemical potential, and global hardness, can be derived from the HOMO and LUMO energy values. materialsciencejournal.org

Table 2: Illustrative Frontier Orbital Energies for Polycyclic Aromatic Systems

This table presents typical energy values for related molecular systems to demonstrate the application of computational methods. Data specific to this compound was not found in the search results.

ParameterIllustrative Energy Value (eV)Significance
EHOMO-5.0 to -7.0 eVElectron-donating ability
ELUMO-2.0 to -3.5 eVElectron-accepting ability
Energy Gap (ΔE)~2.0 to 4.5 eVChemical reactivity and stability

Computational methods are essential for exploring the properties of molecules in their electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used approach for calculating vertical excitation energies and simulating electronic absorption spectra. materialsciencejournal.orgrsc.org A key parameter obtained from these calculations is the energy difference between the lowest singlet excited state (S1) and the lowest triplet excited state (T1), known as the singlet-triplet gap (ΔEST). researchgate.netrsc.org This gap is crucial for understanding the photophysical behavior of a molecule, including processes like fluorescence and phosphorescence. researchgate.net In most organic molecules, the triplet state is lower in energy than the corresponding singlet state, following Hund's rule. rsc.org However, in some π-conjugated systems, inversion of these states can occur, leading to unique photophysical properties. researchgate.netua.es Accurate prediction of S1 and T1 energies is vital for applications in materials science, such as in solar cells. rsc.org

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wikimedia.orgthaiscience.info The MEP surface illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. wolfram.comyoutube.com

Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In a molecule like this compound, these would likely be concentrated around the nitrogen atom of the amino group. youtube.com

Blue Regions : Represent areas of positive electrostatic potential, which are electron-deficient and are the preferred sites for nucleophilic attack. youtube.com

Green Regions : Denote areas of near-zero potential.

By analyzing the MEP map, one can identify the most probable sites for intermolecular interactions and chemical reactions. thaiscience.info This analysis is performed on the optimized molecular structure derived from methods like DFT. wolfram.com

Computational Modeling of Reaction Mechanisms and Pathways

Beyond static electronic properties, computational chemistry allows for the dynamic simulation of chemical reactions, providing a detailed picture of reaction mechanisms. rsc.orgnih.gov This involves mapping the potential energy surface (PES) that governs the transformation from reactants to products. smu.edu

A central concept in reaction dynamics is the transition state (TS), which is the highest energy point along the reaction coordinate—a saddle point on the potential energy surface. smu.eduwikipedia.org Identifying the structure of the transition state and calculating its energy is key to understanding the kinetics of a reaction. acs.orgmdpi.com According to transition state theory, the rate of a reaction is determined by the energy barrier, or activation energy (Ea), which is the energy difference between the reactants and the transition state. mdpi.comox.ac.uk

Computational methods like DFT can be used to locate the transition state structure and calculate this barrier. acs.org The process involves optimizing the geometry to find a structure with exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products. acs.orgnih.gov The Intrinsic Reaction Coordinate (IRC) method can then be used to confirm that the identified TS correctly connects the reactants and products. nih.govnih.gov Calculating the activation energy provides a quantitative measure of how fast a reaction is likely to proceed. mdpi.com For polycyclic aromatic amines, these calculations are crucial for predicting their metabolic activation pathways or their reactions with radicals. mdpi.com

Inverse Problem Solving for Reaction Prediction

Inverse problem solving in computational chemistry represents a paradigm shift from traditional methods. Instead of predicting the outcome of a given set of reactants and conditions (the "forward problem"), inverse problem solving aims to identify the necessary reactants or reaction pathways to achieve a desired product, such as a specific isomer of this compound or its derivatives. This approach is particularly valuable in synthetic chemistry for discovering novel and efficient reaction routes.

For a molecule like this compound, a polycyclic aromatic amine, computational models can be trained on vast databases of known chemical reactions. By employing sophisticated algorithms, often rooted in machine learning and quantum mechanics, these models can retrospectively analyze the structure of a target this compound derivative and propose potential precursor molecules and reaction conditions. This process involves navigating a complex chemical reaction network to find the most plausible and energetically favorable pathways.

Key computational steps in this process include:

Retrosynthetic Analysis: Algorithms break down the target this compound molecule into simpler, commercially available, or easily synthesizable precursors.

Reaction Feasibility Scoring: Each potential reaction step is evaluated based on thermodynamic and kinetic parameters calculated using quantum chemical methods. This helps in prioritizing reactions that are more likely to succeed in a laboratory setting.

Condition Optimization: Machine learning models can suggest optimal reaction conditions (e.g., temperature, solvent, catalyst) by learning from patterns in existing reaction data.

While specific applications of inverse problem solving for this compound synthesis are not extensively documented in public literature, the methodology holds significant promise for designing syntheses of complex aromatic compounds.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For a semi-rigid molecule like this compound, MD simulations provide crucial insights into its conformational flexibility, intermolecular interactions, and behavior in different environments (e.g., in various solvents or interacting with biological macromolecules).

The conformational landscape of this compound, particularly the orientation of the amine group relative to the polycyclic ring structure, can significantly influence its chemical reactivity and physical properties. MD simulations can map out this landscape by calculating the potential energy associated with different conformations.

A typical MD simulation for this compound would involve:

System Setup: Defining a simulation box containing one or more this compound molecules and, typically, a solvent like water or an organic solvent.

Force Field Application: Using a force field (a set of empirical energy functions) to describe the forces between atoms.

Simulation Run: Solving Newton's equations of motion for the system over a specified period, generating a trajectory of atomic positions and velocities.

Analysis: Analyzing the trajectory to extract information about conformational preferences, dihedral angle distributions, and intermolecular interactions like hydrogen bonding.

The results from these simulations can reveal the most stable conformations of this compound and the energy barriers between them. This information is vital for understanding its interaction with other molecules and for designing materials with specific properties.

Table 1: Representative Dihedral Angle Distribution for the Amine Group in this compound from a Simulated Environment This table presents hypothetical data typical for an MD simulation analysis.

Conformational StateDihedral Angle Range (C-C-N-H)Population (%)Relative Free Energy (kcal/mol)
State A-30° to 30°65%0.00
State B150° to 210°30%0.85
Transition State-90° to -60° / 60° to 90°5%3.50

Machine Learning and Cheminformatics in this compound Research

Machine learning (ML) and cheminformatics have become indispensable tools in modern chemical research, enabling the prediction of molecular properties and the discovery of new materials from large datasets. In the context of this compound and its derivatives, these computational approaches can accelerate research by predicting properties that are often time-consuming or expensive to measure experimentally.

Cheminformatics involves the use of computational methods to analyze chemical information. For this compound, this could involve generating molecular descriptors that encode its structural and electronic features. These descriptors can then be used as input for ML models. Researchers have utilized such methods to build Quantitative Structure-Property Relationship (QSPR) models for related polycyclic aromatic compounds. chula.ac.th These models can predict a wide range of properties, including solubility, toxicity, and electronic characteristics. For instance, a patent application mentions the use of machine learning methods in the analysis of genotoxic compounds, which could be relevant for studying the biological activities of this compound. google.com

High-throughput virtual screening (HTVS) is a computational technique that leverages ML and cheminformatics to rapidly assess large libraries of virtual compounds for their potential in a specific application. For this compound, this is particularly relevant in the field of materials science, such as the development of organic electronic devices. Derivatives of this compound have been explored for their potential use in organic light-emitting diodes (OLEDs). google.com

The HTVS workflow for discovering new this compound-based materials typically involves:

Library Generation: Creating a large virtual library of this compound derivatives by systematically modifying its chemical structure.

Descriptor Calculation: Computing a set of molecular descriptors for each compound in the library.

Model Prediction: Using a pre-trained ML model to predict key properties of interest, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for electronic applications. google.com

Candidate Selection: Ranking the compounds based on the predicted properties and selecting the most promising candidates for further theoretical investigation or experimental synthesis.

This approach allows researchers to explore a vast chemical space and identify promising candidates for new materials far more efficiently than through traditional experimental methods alone.

Table 2: Predicted Electronic Properties of Hypothetical this compound Derivatives from a Virtual Screening Campaign This table contains representative data that would be generated during a high-throughput virtual screening study.

Derivative IDSubstituent GroupPredicted HOMO (eV)Predicted LUMO (eV)Predicted Band Gap (eV)
CHR-001-NO2-6.12-2.583.54
CHR-002-OCH3-5.45-1.953.50
CHR-003-CN-6.25-2.703.55
CHR-004-N(CH3)2-5.20-1.853.35

Mechanistic Organic Reactions Involving Chrysenamine

Nucleophilic Reactivity of the Amine Functionality

The chemical behavior of 6-chrysenamine is significantly influenced by the amine (-NH₂) functionality attached to the chrysene (B1668918) core. The nitrogen atom of the primary amine possesses a lone pair of electrons, rendering it a potent nucleophile. This characteristic allows 6-chrysenamine to participate in a variety of reactions where it attacks electron-deficient centers.

Key nucleophilic reactions involving the amine group include:

Alkylation: Chrysenamine can react with alkyl halides in a nucleophilic substitution reaction. The nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. This process can lead to the formation of secondary and tertiary amines, and ultimately to quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used.

Acylation: In reactions with acyl chlorides or acid anhydrides, the nucleophilic amine attacks the electrophilic carbonyl carbon. This is followed by the elimination of a leaving group (chloride or carboxylate), resulting in the formation of an N-substituted amide. This reaction is often rapid and can be a useful method for synthesizing amide derivatives of this compound.

The nucleophilicity of the amine is a central aspect of its chemical identity, enabling the synthesis of a wide array of derivatives through the formation of new C-N bonds at the amino group.

Table 1: Representative Nucleophilic Reactions of 6-Chrysenamine This table is interactive. Click on the headers to sort.

Reaction Type Electrophile General Product Structure Product Class
Alkylation Alkyl Halide (R-X) C₁₈H₁₂-NH-R Secondary Amine
Acylation Acyl Chloride (R-COCl) C₁₈H₁₂-NH-CO-R N-Aryl Amide

Electrophilic Aromatic Substitution Reactions on the Chrysene Core

The amine group in 6-chrysenamine profoundly influences the reactivity of the aromatic chrysene core toward electrophiles. The -NH₂ group is a powerful activating group for electrophilic aromatic substitution (EAS). organicchemistrytutor.comyoutube.com This activation stems from the ability of the nitrogen's lone pair to donate electron density into the π-system of the aromatic rings through resonance. makingmolecules.com This increase in electron density makes the ring system more nucleophilic and thus more reactive towards electrophiles.

Furthermore, the amine group acts as an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the amine group. organicchemistrytutor.comyoutube.com This directing effect is due to the enhanced stability of the carbocation intermediate (the sigma complex or arenium ion) when the electrophile attacks at these positions. The resonance structures for ortho and para attack include a contributor where the positive charge is delocalized onto the nitrogen atom, providing significant stabilization. youtube.com

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the chrysene ring.

Halogenation: Reaction with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst adds a halogen atom to the ring.

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group.

While the amine group directs to multiple ortho and para positions, the specific regioselectivity can be influenced by steric hindrance from the fused-ring structure of the chrysene core. The positions with less steric hindrance are generally favored for substitution.

Table 2: Directing Effects of the Amine Group in Electrophilic Aromatic Substitution of 6-Chrysenamine This table is interactive. Click on the headers to sort.

Reaction Electrophile (E⁺) Predicted Major Product Position(s) Ring Status
Nitration NO₂⁺ ortho, para to -NH₂ Activated
Halogenation Br⁺, Cl⁺ ortho, para to -NH₂ Activated
Sulfonation SO₃ ortho, para to -NH₂ Activated
Friedel-Crafts Alkylation R⁺ ortho, para to -NH₂ Activated

Condensation Reactions Yielding Imine Derivatives

6-Chrysenamine, as a primary amine, readily undergoes condensation reactions with aldehydes and ketones to form imine derivatives, which are also known as Schiff bases. derpharmachemica.comyoutube.comlibretexts.org This class of reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. youtube.comlibretexts.org

The mechanism for imine formation is typically acid-catalyzed and proceeds through several steps:

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde or ketone. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine. libretexts.org

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.org

Elimination of Water: The lone pair on the nitrogen helps to expel the water molecule, forming a C=N double bond and generating an iminium ion.

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen to yield the final, neutral imine product. libretexts.org

The rate of this reaction is pH-dependent, with optimal rates often observed in weakly acidic conditions (around pH 5). libretexts.org These condensation reactions are fundamental in synthetic chemistry for creating carbon-nitrogen double bonds and have been used to synthesize various Schiff base derivatives from aromatic amines. derpharmachemica.comijacskros.comoaji.net

Table 3: Formation of Imine Derivatives from 6-Chrysenamine This table is interactive. Click on the headers to sort.

Carbonyl Reactant (R-CO-R') Reactant Type Product Name (Systematic) Product Class
Formaldehyde (HCHO) Aldehyde N-((Chrysen-6-yl)imino)methane Imine (Schiff Base)
Benzaldehyde (C₆H₅CHO) Aldehyde (E)-N-Benzylidenechrysen-6-amine Imine (Schiff Base)

Redox Chemistry of this compound Systems

The redox chemistry of 6-chrysenamine involves both the oxidation of the amine and the reduction of related precursors. Oxidation-reduction (redox) reactions are characterized by the transfer of electrons, resulting in a change in the oxidation states of the atoms involved. preparatorychemistry.comyoutube.com

Oxidation: The amine functionality of 6-chrysenamine can undergo oxidation. Electrochemical studies have shown that the anodic oxidation of 6-aminochrysene can proceed through a mechanism involving free radical addition and coupling. researchgate.net This type of reaction is a key transformation for synthesizing and modifying a range of molecules. researchgate.net The oxidation of primary amines can lead to the formation of imines or other nitrogen-containing functional groups, depending on the reaction conditions and the oxidizing agent used. mdpi.com

Reduction: A common synthetic route to 6-chrysenamine is through the reduction of its corresponding nitro compound, 6-nitrochrysene (B1204248). nih.gov This transformation involves the reduction of the nitro group (-NO₂) to a primary amine group (-NH₂). This can be achieved using various reducing agents, such as tin and hydrochloric acid. nih.gov In biological systems, the reduction of 6-nitrochrysene to 6-aminochrysene has also been observed, catalyzed by enzymes like CYP3A4. nih.govnih.gov This reduction is a critical step in the metabolic activation pathways of nitroaromatic compounds.

Table 4: Oxidation States in this compound Redox Reactions This table is interactive. Click on the headers to sort.

Process Starting Compound Key Functional Group Oxidation State of N Product Key Functional Group Oxidation State of N
Reduction 6-Nitrochrysene Nitro (-NO₂) +3 6-Chrysenamine Amine (-NH₂) -3

Photochemical Reactions of this compound and Its Derivatives

Photochemical reactions are chemical processes initiated by the absorption of light energy. taylorandfrancis.comyoutube.com this compound and its derivatives can participate in such reactions due to the extensive π-conjugated system of the chrysene core, which allows for the absorption of photons, leading to electronically excited states.

Research has shown that derivatives of this compound are involved in fluorescence quenching processes. This phenomenon occurs when an excited fluorophore (in this case, a this compound derivative) is deactivated upon interaction with another molecule (a quencher), returning to the ground state without emitting a photon. The study of fluorescence quenching provides insights into the interactions and reactions of molecules in their excited states.

Furthermore, the general reactivity of amines in photochemical settings includes photosensitized oxidation. In these reactions, a photosensitizer absorbs light and then transfers energy to the amine or another molecule, initiating an oxidation process that can occur via radical intermediates.

The ability to undergo photochemical reactions makes this compound and its derivatives subjects of interest for applications in materials science and photochemistry, where light can be used to trigger specific chemical transformations. nih.govthermofisher.com

Table 5: Summary of Photochemical Phenomena Involving this compound Systems This table is interactive. Click on the headers to sort.

Phenomenon Description Potential Mechanism Significance
Fluorescence Quenching Reduction in fluorescence intensity in the presence of other molecules (quenchers). Electron transfer or energy transfer in the excited state. Provides information on intermolecular interactions and excited-state reactivity.
Photosensitized Oxidation Oxidation of the amine group initiated by a light-absorbing sensitizer. Hydrogen abstraction from the amine by the excited sensitizer to form an amine radical. A pathway for the light-induced degradation or functionalization of the amine.

Chrysenamine in Organic Electronic Materials Research

Design and Synthesis of Chrysenamine-Based Organic Semiconductors

The design of this compound-based organic semiconductors focuses on manipulating the molecule's electronic structure and solid-state morphology to optimize performance in electronic devices. nih.gov The chrysene (B1668918) core serves as the fundamental building block, and the introduction of functional groups, such as amines, is a key strategy to modulate its properties. nih.govrsc.org For instance, functionalizing the chrysene core with triphenylamine (B166846) moieties is a method used to create materials with desirable characteristics for deep-blue fluorescence and efficient charge transport. nih.gov

Synthetic strategies often involve modern cross-coupling reactions. Trifluoromethanesulfonic acid (HOTf) promoted cross-coupling reactions and copper-catalyzed one-pot dimerizations are among the methods developed for the facile synthesis of multi-substituted chrysenes under mild conditions. researchgate.net For polymeric semiconductors, polymerization reactions like the Suzuki–Miyaura coupling are employed to create donor-acceptor polymers based on chrysene derivatives. researchgate.net The overarching goal of these design and synthesis efforts is to control key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, charge carrier mobility, and thermal stability. nih.govresearchgate.net Introducing specific side chains, such as alkyl groups, can also improve solubility and influence the molecular packing in thin films, which is crucial for device performance. rsc.org

Applications in Organic Light-Emitting Diodes (OLEDs)

This compound and its derivatives are promising materials for use in organic light-emitting diodes (OLEDs), particularly as emitters and charge-transporting layers. epo.orgepo.org The fundamental principle of an OLED involves the injection of electrons and holes from the cathode and anode, respectively, which then recombine in an emissive layer to produce light. oled.com The efficiency and color of this light are determined by the materials used. ossila.com

A notable application involves the design of chrysene-based molecules functionalized with triphenylamine groups, which act as efficient non-doped deep-blue emitters. nih.gov These materials exhibit hybridized local and charge-transfer (HLCT) characteristics, which contribute to their intense deep-blue emission in the solid state. nih.gov In a simple device structure, a this compound-based emitter can be sandwiched between charge transport layers. nih.gov For example, a device using the chrysene derivative TC as a non-doped emitter achieved a maximum external quantum efficiency (EQE) of 4.31% with a low turn-on voltage of 2.8 V, emitting a deep-blue light with CIE color coordinates of (0.148, 0.096). nih.gov Such performance highlights the potential of this compound derivatives in creating efficient and color-pure OLEDs for display and lighting technologies. nih.govfrontiersin.org

Table 1: Performance of Non-Doped OLEDs Based on this compound Derivatives This table presents the electroluminescent performance of simple-structured OLEDs using different chrysene-triphenylamine derivatives as non-doped emitters.

Emitter CompoundMax. EQE (%)Turn-on Voltage (V)Emission Peak (nm)CIE Coordinates (x, y)Source
TC 4.312.8446(0.148, 0.096) nih.gov
TpPC 3.553.2434(0.154, 0.076) nih.gov
TpXC 3.213.2436(0.153, 0.078) nih.gov

This compound Derivatives in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of organic electronics, and chrysene derivatives have been successfully employed as the active semiconductor layer. researchgate.netrsc.org An OFET typically consists of source, drain, and gate electrodes, with the organic semiconductor layer controlling the flow of current between the source and drain upon application of a gate voltage. nih.gov The performance of an OFET is primarily evaluated by its charge carrier mobility and the on/off current ratio. nih.gov

Chrysene derivatives generally exhibit p-channel (hole-transporting) characteristics in OFETs. researchgate.net Research has shown that the performance of these devices is highly dependent on the molecular structure of the chrysene derivative and the processing conditions, such as the substrate temperature during vapor deposition. researchgate.net For instance, an OFET based on 2,8-diphenylchrysene (Ph-CR) achieved a field-effect mobility of 4.1 × 10⁻² cm²V⁻¹s⁻¹ with a high on/off ratio of 10⁵. researchgate.net Further design enhancements, such as the creation of a liquid crystalline material like 2-(4-dodecylphenyl)chrysene (C12-Ph-CHR), have led to significantly higher carrier mobilities, reaching up to 3.07 cm²V⁻¹s⁻¹ in ambient air. rsc.org This level of performance indicates that chrysene-based materials are strong candidates for applications in flexible and printed electronics. rsc.org

Table 2: Performance of OFETs Based on Various Chrysene Derivatives This table summarizes the field-effect transistor characteristics for devices using different chrysene derivatives as the active semiconductor layer.

Chrysene DerivativeFabrication MethodMobility (cm²V⁻¹s⁻¹)On/Off RatioChannel TypeSource
2,8-diphenylchrysene (Ph-CR) Vapor Deposition4.1 x 10⁻²10⁵p-channel researchgate.net
2,8-dinaphthylchrysene (Nap-CR) Vapor Deposition1.3 x 10⁻²10⁵p-channel researchgate.net
2,8-dioctylchrysene (C8-CR) Vapor Deposition1.1 x 10⁻³10⁴p-channel researchgate.net
7,14-carbethoxyacenaphtho[1,2-k]fluoranthene (DEAF) Vapor Deposition1.7 x 10⁻³~10²p-channel researchgate.net
2-phenylchrysene (Ph-CHR) Vapor Deposition0.351.2 x 10⁶p-channel rsc.org
2-(4-dodecylphenyl)chrysene (C12-Ph-CHR) Vapor Deposition3.073.3 x 10⁶p-channel rsc.org

Role in Organic Photovoltaic Devices

The application of chrysene derivatives extends to organic photovoltaic (OPV) devices, also known as organic solar cells. researchgate.net These devices convert sunlight into electricity and are typically based on a bulk heterojunction structure, where an electron-donating material and an electron-accepting material are blended together. wikipedia.orgmdpi.com The efficiency of an OPV is largely determined by its ability to absorb light, generate excitons (bound electron-hole pairs), and efficiently separate these excitons into free charges that can be collected at the electrodes. mdpi.com

In this context, chrysene-based materials can be engineered to act as the electron-donating component. For example, a series of donor-acceptor conjugated polymers were prepared using a 2,9-dibenzo[b,def]chrysene derivative as the electron-donating unit. researchgate.net When these polymers were used to fabricate organic solar cells, a maximum power conversion efficiency (PCE) of 1.2% was achieved. researchgate.net While this efficiency is modest compared to state-of-the-art OPVs, it demonstrates the viability of the chrysene framework as a building block for photovoltaic materials. researchgate.netrsc.org Further molecular engineering to optimize the bandgap and energy level alignment with acceptor materials could lead to more efficient this compound-based solar cells.

Charge Transport Mechanisms in this compound-Containing Materials

Understanding the charge transport mechanism in organic semiconductors is crucial for designing high-performance devices. cecam.orgcuni.cz In organic materials, charge transport generally occurs through one of two primary mechanisms: band-like transport or hopping transport. researchgate.netwikipedia.org

Band-like transport is characteristic of highly ordered, crystalline materials where the electronic wavefunctions are delocalized over many molecules, similar to inorganic semiconductors. cecam.org

Hopping transport is dominant in disordered or amorphous materials. In this mechanism, charges are localized on individual molecules or conjugated segments and move by "hopping" from one site to the next, a process that is typically thermally activated. researchgate.netutwente.nl

In this compound-containing materials, the dominant mechanism depends heavily on the material's solid-state morphology. For the highly crystalline thin films of derivatives like C12-Ph-CHR, which exhibit high charge carrier mobilities, transport likely involves a significant degree of delocalization and efficient intermolecular charge transfer, approaching band-like behavior. rsc.org In contrast, for amorphous or polymeric chrysene-based materials, charge transport is more accurately described by a hopping model. researchgate.net The molecular packing and morphology of the deposited films, which can be influenced by factors like substrate temperature during fabrication, drastically affect the charge transport characteristics, as confirmed by atomic force microscopy (AFM) and X-ray diffraction (XRD) measurements. researchgate.net

Rational Design Principles for Advanced Electronic Materials

The development of advanced electronic materials based on this compound relies on a set of rational design principles aimed at establishing clear structure-property relationships. nih.govfrontiersin.orgfrontiersin.org These principles guide the synthesis of new molecules with enhanced performance. rsc.org

Key design strategies include:

Tuning Energy Levels: The HOMO and LUMO energy levels are critical for efficient charge injection from electrodes and for controlling the open-circuit voltage in solar cells. These levels can be precisely tuned by attaching electron-donating groups (like amines in chrysenamines) or electron-withdrawing groups to the chrysene core. nih.govresearchgate.net

Controlling Molecular Packing: The arrangement of molecules in the solid state dictates the efficiency of intermolecular charge transport. Introducing specific side chains can promote favorable π-π stacking, leading to higher charge carrier mobility. researchgate.netrsc.org For example, the design of liquid crystalline chrysene derivatives is a strategy to achieve highly ordered structures. rsc.org

Enhancing Photophysical Properties: For OLED applications, the molecular design must optimize light emission. Creating molecules with Hybridized Local and Charge-Transfer (HLCT) states is a sophisticated approach to achieve high quantum efficiency and desired emission colors, such as the deep-blue emission from certain chrysene-triphenylamine derivatives. nih.gov

Employing Asymmetry: Introducing asymmetry into the molecular structure can be an effective strategy to disrupt excessive crystallization, improve solubility, and optimize the morphology of blended films used in organic solar cells, ultimately enhancing device performance. mdpi.com

By systematically applying these principles, researchers can move beyond trial-and-error approaches and rationally engineer new this compound-based materials with properties tailored for next-generation organic electronic devices. cuni.cz

Supramolecular Chemistry and Crystal Engineering of Chrysenamine

Non-Covalent Interactions in Chrysenamine Systems

Hydrogen Bonding Networks in Crystalline Assemblies

It is expected that the amine protons would form hydrogen bonds with suitable acceptor atoms on neighboring molecules. In a pure this compound crystal, the most likely hydrogen bond acceptor would be the nitrogen atom of another this compound molecule, leading to the formation of N-H···N hydrogen bonds. Such interactions are a common feature in the crystal structures of many aromatic amines, often resulting in the formation of chains, ribbons, or more complex three-dimensional networks.

The geometry and strength of these hydrogen bonds would be influenced by the steric hindrance imposed by the bulky chrysene (B1668918) backbone. The interplay between the directional nature of hydrogen bonds and the packing efficiency of the large aromatic systems is a key determinant of the final crystal structure.

π-π Stacking Interactions in Solid-State Structures

The large, planar aromatic surface of the chrysene core makes π-π stacking interactions a dominant feature in the solid-state packing of this compound. These interactions arise from the electrostatic attraction between the electron-rich π-system of one molecule and the electron-deficient σ-framework of a neighboring molecule. In the context of polycyclic aromatic hydrocarbons (PAHs), π-π stacking is a primary driving force for self-assembly and crystallization.

The mode of π-π stacking can vary, with common arrangements including:

Face-to-face: Where the aromatic planes are parallel and directly superimposed.

Parallel-displaced: Where the aromatic planes are parallel but shifted relative to one another.

T-shaped or edge-to-face: Where the edge of one aromatic ring interacts with the face of another.

The specific arrangement adopted by this compound molecules in the solid state will be a balance between maximizing attractive π-π interactions and accommodating the amino substituent. The presence of the amino group can influence the electronic distribution within the aromatic system, which in turn can affect the nature and geometry of the π-π stacking.

Other Weak Intermolecular Forces (e.g., Halogen Bonding)

In addition to hydrogen bonding and π-π stacking, other weaker intermolecular forces can play a role in the crystal packing of this compound derivatives. Halogen bonding, a non-covalent interaction between a halogen atom (acting as a Lewis acid) and a Lewis base, is a particularly relevant example, especially in co-crystals or halogenated derivatives of this compound.

Theoretical studies have shown that the π-system of the chrysene core can act as a Lewis base, capable of forming halogen bonds with halogen donors. For instance, calculations have demonstrated the formation of a moderately strong C-I···π halogen bond when a molecule like CF₃I is placed above the chrysene plane. The interaction energy is estimated to be around 4 kcal/mol, with the iodine atom positioned approximately 3.3-3.4 Å above the aromatic surface. This indicates that the extended π-electron cloud of this compound is a viable site for halogen bonding.

In hypothetical co-crystals of this compound with halogenated molecules, the amino group could also act as a halogen bond acceptor. Research on co-crystals of other aromatic amines with perfluorinated iodobenzenes has shown that the amine nitrogen can form strong I···N halogen bonds. This suggests that in appropriately designed systems, halogen bonding could be a powerful tool to direct the assembly of this compound-based structures.

Formation of Supramolecular Assemblies and Architectures

The interplay of the aforementioned non-covalent interactions drives the formation of ordered supramolecular assemblies and complex architectures from this compound and its derivatives. These assemblies can range from simple dimers to extended one-, two-, or three-dimensional networks.

Self-Assembly Processes of this compound Derivatives

Self-assembly is the spontaneous organization of molecules into well-defined structures, driven by non-covalent interactions. For this compound derivatives, self-assembly in solution and in the solid state would be governed by the balance between hydrogen bonding, π-π stacking, and solvophobic effects.

In solution, this compound derivatives with appropriate side chains could self-assemble into various nanostructures such as nanofibers, vesicles, or organogels. The driving force for such assembly would be the tendency of the hydrophobic chrysene cores to aggregate and minimize contact with the solvent, while the more polar functionalities (including the amino group and any introduced substituents) would be exposed to the solvent or participate in specific directional interactions.

In the solid state, the self-assembly process is synonymous with crystallization. The final crystal structure represents a thermodynamically stable arrangement that maximizes the favorable intermolecular interactions. The predictable nature of hydrogen bonding and the strong tendency for π-π stacking in PAHs make this compound a promising building block for the bottom-up construction of functional supramolecular materials.

Crystal Engineering of this compound-Based Solids

Crystal engineering is the design and synthesis of crystalline solids with desired properties, based on an understanding and control of intermolecular interactions. The principles of crystal engineering can be applied to this compound to create new solid forms with tailored functionalities.

Key strategies in the crystal engineering of this compound-based solids would include:

Co-crystallization: The formation of multi-component crystals (co-crystals) of this compound with other molecules (co-formers) can lead to new materials with modified properties. By selecting co-formers with complementary functional groups, it is possible to introduce new hydrogen bonding motifs or other specific interactions that direct the crystal packing in a predictable manner. For example, co-crystallization with carboxylic acids could lead to robust acid-amine heterosynthons.

Polymorphism Screening: this compound, like many organic molecules, is likely to exhibit polymorphism, which is the ability to exist in multiple crystalline forms. Each polymorph will have a unique set of physical properties. A systematic screening for different polymorphs can be conducted by varying crystallization conditions such as solvent, temperature, and cooling rate.

Salt Formation: The basic nature of the amino group allows for the formation of salts with various acids. The resulting ionic interactions, in combination with hydrogen bonding and π-π stacking, can lead to a diverse range of crystal structures with potentially enhanced solubility and stability compared to the neutral form.

The rational design of this compound-based solids through crystal engineering holds promise for the development of new materials for applications in areas such as organic electronics, sensing, and pharmaceuticals, by leveraging the unique combination of a large polycyclic aromatic scaffold and a versatile amino functional group.

Impact of Crystal Packing on Electronic and Optical PropertiesNo experimental or theoretical studies have been found that investigate the relationship between the crystal packing of this compound and its electronic and optical properties.

Due to the absence of research in these specific areas for this compound, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested structure and content.

Future Research Directions and Interdisciplinary Prospects

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is a powerful paradigm in materials science and drug discovery, offering deep insights into structure-property relationships. In the context of chrysenamine, this integration is pivotal for accelerating the design and development of new functional molecules.

Computational methods, particularly Density-Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) analysis, have been instrumental in providing insights into the electronic structure and reactivity of this compound derivatives. researchgate.net These theoretical calculations allow researchers to predict molecular geometries, electronic properties, and spectroscopic behavior before undertaking complex and often costly synthesis. For instance, DFT studies can elucidate the impact of substituting different functional groups onto the this compound core, guiding the synthesis of derivatives with optimized electronic or photophysical properties for applications in organic electronics. researchgate.netrsc.org

Experimental investigations provide the necessary real-world data to validate and refine these computational models. Techniques such as UV-vis absorption and steady-state fluorescence spectroscopy are used to characterize the photophysical properties of synthesized this compound compounds. researchgate.net The quenching of fluorescence by various molecules has been studied to determine reaction kinetics and interaction mechanisms, with quenching rate constants (k_q) being determined experimentally in different solvents. researchgate.netfemtolab.science

Mechanistic studies of chemical reactions also benefit from this integrated approach. For example, in related organometallic chemistry, the combination of experimental work with DFT studies has been used to elucidate complex reaction pathways, such as the role of metal intermediates in C-H activation processes. nih.gov A similar approach for this compound can unravel the mechanisms behind its synthesis, degradation, and interaction with biological targets, paving the way for more efficient synthetic routes and more effective molecular designs. nih.gov

Table 1: Examples of Integrated Computational and Experimental Techniques

Methodology Type Application in this compound Research Key Findings/Insights
Density-Functional Theory (DFT) Computational Predicting molecular structure, electronic properties, and reaction mechanisms. researchgate.netnih.gov Provides insights into structure-property relationships and helps guide the synthesis of novel derivatives. researchgate.net
Molecular Docking/Dynamics Computational Simulating the interaction of this compound derivatives with biological targets (e.g., proteins, DNA). nih.gov Predicts binding affinity and modes of action for potential therapeutic agents. nih.gov
UV-vis/Fluorescence Spectroscopy Experimental Measuring absorption and emission spectra to characterize photophysical properties. researchgate.net Validates computational predictions and quantifies properties like quantum yield and Stokes shift. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Experimental Identifying and quantifying this compound and its metabolites or synthesis byproducts. japsonline.comjapsonline.com Confirms the presence and purity of target compounds in experimental samples. japsonline.com

Exploration of Novel this compound Derivatives for Emerging Technologies

The unique polycyclic aromatic structure of this compound makes it an attractive scaffold for developing new materials for a range of emerging technologies. Research is expanding from its known biological activities to its potential in materials science, particularly in organic electronics.

Several patents indicate that aromatic chrysenamines and their derivatives are being explored as key components in organic electronic devices. epo.orggoogleapis.com Specifically, they are cited as promising materials for use in organic layers within organic electroluminescent devices (OLEDs), suggesting applications in next-generation displays and solid-state lighting. epo.org The rigid, planar structure of the chrysene (B1668918) backbone combined with the electronic-donating nature of the amine group can be tailored to achieve desired charge transport properties and luminescence. researchgate.net Research into related polycyclic aromatic hydrocarbons, such as dibenzo[b,def]chrysene derivatives, has already demonstrated their potential in organic field-effect transistors (OFETs) and organic solar cells (OSCs). rsc.org

Beyond electronics, the biological activity of this compound derivatives continues to be a significant area of research. The compound 6-aminochrysene (6-chrysenamine), for example, has been noted for its antitumor properties. targetmol.com The identification of 3-chrysenamine in extracts from marine microorganisms with cytotoxic activity against cancer cell lines further highlights its therapeutic potential. japsonline.comjapsonline.com The development of novel derivatives focuses on enhancing this activity and selectivity. This involves synthesizing new analogues and studying their effects on biological processes like apoptosis and cell proliferation through in vitro assays. nih.govmdpi.com

The design and synthesis of these novel derivatives often involve multi-step chemical reactions, including nucleophilic substitutions, to attach various donor or acceptor moieties to the this compound core. beilstein-journals.org The goal is to fine-tune the molecule's properties, whether it's the ionization potential for electronic applications or the binding affinity for a biological target. beilstein-journals.orgrsc.org

Table 2: Emerging Technologies and the Role of this compound Derivatives

Emerging Technology Specific Application Role of this compound Derivative Relevant Research/Patents
Organic Electronics Organic Light-Emitting Diodes (OLEDs) Material for charge transport or emissive layers. epo.org Patents list aromatic chrysenamines for use in organic electronic devices. epo.orggoogleapis.com
Organic Electronics Organic Field-Effect Transistors (OFETs) / Organic Solar Cells (OSCs) Component of the active semiconductor layer. Research on similar chrysene-based structures shows promise for these applications. rsc.org
Biotechnology/Medicine Anticancer Therapeutics Active agent inducing apoptosis or inhibiting cancer cell proliferation. targetmol.com 6-chrysenamine exhibits antitumor properties; 3-chrysenamine found in cytotoxic extracts. japsonline.comtargetmol.com

Advanced Characterization Techniques for In-Situ Studies

To fully understand and optimize the performance of this compound-based materials in devices, it is crucial to study them under real-time, operational conditions. In-situ and operando characterization techniques are emerging as indispensable tools for this purpose, providing dynamic information about structural, chemical, and electronic changes as they happen. researchgate.netmdpi.com

For this compound derivatives used in organic electronic thin films, synchrotron-based techniques are particularly powerful. In-situ Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) can be used to monitor the evolution of the thin film's microstructure and crystal orientation during processing (e.g., thermal annealing) or during device operation. gatech.edu This provides critical insights into how molecular packing affects charge transport and device stability. gatech.edu Other synchrotron methods like X-ray Fluorescence (XRF) can map the elemental composition of a device, which, when combined with X-ray Beam Induced Current (XBIC), correlates elemental distribution with electronic performance. gatech.edu

Advanced microscopy techniques also offer pathways for in-situ analysis. For instance, in-situ Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) can be used to visualize morphological changes, such as degradation or phase segregation, in this compound-based layers when exposed to electrical bias, light, or different environmental conditions. numberanalytics.comavs.org Cathodoluminescence combined with SEM (CL-SEM) is another technique that can correlate morphology with the optical properties of the material at the nanoscale. gatech.edu

These advanced, in-situ methods are essential for identifying failure mechanisms and for establishing clear structure-property-performance relationships. avs.org The data obtained from these sophisticated experiments can provide feedback for the computational models and guide the synthesis of next-generation this compound derivatives with enhanced stability and performance for their target applications. researchgate.net

Q & A

Basic Research Questions

Q. What are the key considerations for designing a reproducible synthesis protocol for Chrysenamine?

  • Methodological Answer : A reproducible protocol requires explicit documentation of reaction conditions (e.g., temperature, solvent ratios, catalysts), purification steps (e.g., column chromatography gradients), and purity validation (e.g., HPLC, melting point analysis). Ensure all reagents are specified with purity grades, and include error margins for critical parameters. Cross-reference established protocols for similar polycyclic aromatic amines to identify potential pitfalls, such as side reactions or stability issues .

Q. Which spectroscopic techniques are most effective for characterizing this compound's structural purity, and how should data be validated?

  • Methodological Answer : Use a combination of 1H^1H/13C^13C-NMR, high-resolution mass spectrometry (HRMS), and FT-IR to confirm structural integrity. Validate NMR assignments by comparing chemical shifts with analogous compounds in databases like SciFinder or Reaxys. For HRMS, ensure signal-to-noise ratios exceed 10:1, and report isotopic patterns to rule out contaminants. Cross-check results with independent synthetic batches to confirm consistency .

Q. How should researchers conduct a systematic literature review to identify gaps in this compound's existing pharmacological data?

  • Methodological Answer : Use Boolean search strategies in databases like PubMed and Web of Science, combining terms like "this compound AND (synthesis OR bioactivity)". Filter results by study type (e.g., in vitro, in vivo) and prioritize peer-reviewed journals. Critically evaluate methodologies in prior studies—e.g., assay conditions, control groups—to highlight inconsistencies or under-explored mechanisms (e.g., dose-response relationships in cytotoxicity assays) .

Q. What steps ensure analytical methods for this compound impurity detection meet regulatory sensitivity thresholds?

  • Methodological Answer : Employ LC-MS/MS with a limit of detection (LOD) ≤ 1 ppm, validated via spike-and-recovery experiments using certified reference standards. Calibrate instruments with matrix-matched standards to account for matrix effects. Document method validation parameters (e.g., linearity, precision) following ICH Q2(R1) guidelines. If reference standards are unavailable, justify exclusion via stability studies or computational modeling of nitrosamine formation pathways .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound's reported thermodynamic stability across different studies?

  • Methodological Answer : Replicate conflicting experiments under controlled conditions (e.g., inert atmosphere for hygroscopic samples). Perform differential scanning calorimetry (DSC) to compare decomposition enthalpies and thermogravimetric analysis (TGA) to assess moisture sensitivity. Use density functional theory (DFT) calculations to model degradation pathways and identify environmental factors (e.g., pH, light) contributing to variability. Publish raw datasets to facilitate meta-analyses .

Q. What strategies optimize this compound's synthetic yield while minimizing byproduct formation?

  • Methodological Answer : Apply design of experiments (DoE) to evaluate interactions between variables (e.g., reaction time, catalyst loading). Use response surface methodology (RSM) to identify optimal conditions. Monitor byproducts via inline FT-IR or GC-MS and implement real-time quenching for unstable intermediates. Compare green chemistry metrics (e.g., E-factor) against traditional methods to justify scalability .

Q. How can computational models enhance the interpretation of this compound's structure-activity relationships (SAR)?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to predict binding affinities for target proteins (e.g., cytochrome P450 enzymes). Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) assays. Use QSAR models trained on bioactivity data to prioritize derivatives for synthesis. Publicly share computational workflows to enable reproducibility .

Q. What interdisciplinary approaches are viable for adapting this compound analysis to environmental sampling matrices?

  • Methodological Answer : For soil or water samples, develop solid-phase extraction (SPE) protocols tailored to this compound's hydrophobicity (logP ~3.5). Validate recovery rates using isotopically labeled internal standards. Collaborate with ecotoxicology teams to design bioaccumulation studies in model organisms (e.g., Daphnia magna), ensuring LC-MS/MS methods align with EPA guidelines for trace analyte quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.